molecular formula C20H17NO4 B3179905 Fmoc-N-(propargyl)-glycine CAS No. 1033622-38-6

Fmoc-N-(propargyl)-glycine

Cat. No. B3179905
CAS RN: 1033622-38-6
M. Wt: 335.4 g/mol
InChI Key: BTHZEMFPZILBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-(propargyl)-glycine is a propargyl-substituted derivative of 4-hydroxy-3-methoxybenzaldehyde . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Synthesis Analysis

Fmoc-N-(propargyl)-glycine can be elongated using standard Fmoc-based solid phase chemistry and linked to supports by standard coupling procedures . A method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters has been reported . This method can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to native chemical ligation (NCL) .


Molecular Structure Analysis

The molecular structure of Fmoc-N-(propargyl)-glycine is derived from 4-hydroxy-3-methoxybenzaldehyde . It contains an Alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Chemical Reactions Analysis

Fmoc-N-(propargyl)-glycine can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . It can also be used in native chemical ligation (NCL) reactions with fast shift kinetics at neutral pH .


Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-N-(propargyl)-glycine are influenced by its structure and the presence of the Fmoc group . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .

Scientific Research Applications

Mechanism of Action

Target of Action

Fmoc-N-(propargyl)-glycine is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the peptide bond formation process .

Mode of Action

The compound works by protecting the amino group of an amino acid during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the selective deprotection and coupling of amino acids in a stepwise manner, enabling the synthesis of complex peptides .

Biochemical Pathways

The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amino group of an amino acid, allowing for the selective coupling of amino acids. Once the desired sequence has been achieved, the Fmoc group can be removed, revealing the original amino group .

Pharmacokinetics

The stability of the fmoc group under different conditions is crucial for its role in peptide synthesis .

Result of Action

The result of the action of Fmoc-N-(propargyl)-glycine is the successful synthesis of complex peptides with a specific sequence of amino acids . By protecting the amino group, it allows for the selective coupling of amino acids in a controlled manner .

Action Environment

The action of Fmoc-N-(propargyl)-glycine is influenced by the pH of the environment . Basic conditions are required for the removal of the Fmoc group. Therefore, the pH must be carefully controlled during peptide synthesis .

Safety and Hazards

Fmoc-N-(propargyl)-glycine is intended for research use only . It is not intended for medicinal, household, or other uses .

Future Directions

Future research could explore the use of alternative deprotection reagents in Fmoc solid phase peptide synthesis . Additionally, the synthesis of Fmoc-N-Me-AA-OH using 2-CTC resin as a temporary and reusable protecting group could be investigated .

properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(prop-2-ynyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-2-11-21(12-19(22)23)20(24)25-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18H,11-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHZEMFPZILBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-(propargyl)-glycine

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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